N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide
Description
N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide (CAS: 1040633-07-5) is a thienoquinoline derivative characterized by a fused thiophene-quinoline core. Key structural features include:
- 8-methoxy group: Enhances electron density and influences binding interactions.
- 3-phenyl substitution: Contributes to hydrophobic interactions in biological targets.
- This compound is cataloged as a research chemical in material science and medicinal chemistry studies .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-4-28(5-2)14-13-26-25(29)24-22(17-9-7-6-8-10-17)20-16-27-21-12-11-18(30-3)15-19(21)23(20)31-24/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMIZIDUFQVYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, mechanism of action, cytotoxicity, and structure-activity relationships (SAR).
The compound is synthesized through a series of chemical reactions involving thienoquinoline derivatives. The synthesis typically involves:
- Starting Materials : Thieno[3,2-c]quinoline derivatives and diethylamine.
- Reagents : Common reagents include acyl chlorides and bases for amide formation.
- Yield and Purity : The compound is generally obtained with high purity (>99% by HPLC) and characterized by techniques like NMR and mass spectrometry.
This compound exhibits its biological activity primarily through the inhibition of DNA topoisomerase II. This enzyme is crucial for DNA replication and cell division, making it a target in cancer therapy.
Key Mechanisms:
- DNA Binding : The compound demonstrates significant binding affinity to DNA, leading to G2/M phase cell cycle arrest in various cancer cell lines.
- Topoisomerase II Inhibition : It inhibits topoisomerase II activity, which is essential for resolving DNA tangles during replication.
3. Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines, including Jurkat T-cell leukemia cells. The findings indicate:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Jurkat T-cell leukemia | 5.0 | Induces G2/M phase arrest |
| Colon 38 tumor model | Moderate delay | Growth delay ~5 days |
| Other leukemia lines | Varies | Greater potency with dimeric forms |
These results suggest that the compound has a promising cytotoxic profile against certain types of cancer cells.
4. Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Phenyl Ring : Modifications can enhance or reduce potency.
- Alkyl Chain Length : The diethylamino group is crucial for activity; variations can lead to changes in lipophilicity and cellular uptake.
- Methoxy Group Positioning : The positioning of the methoxy group affects solubility and interaction with biological targets.
5. Case Studies
In recent studies, the compound has shown effectiveness in preclinical models:
- Study on Jurkat Cells : Demonstrated significant induction of apoptosis through DNA damage pathways.
- Colon Cancer Model : Showed moderate growth inhibition in vivo, suggesting potential as an anticancer agent.
Comparison with Similar Compounds
Compound 25i (N-(2-aminoethyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide)
- Core: Shares the thieno[3,2-c]quinoline backbone.
- Substituents: Lacks the 8-methoxy and 3-phenyl groups; features a 4-oxo group and a shorter aminoethyl side chain.
- Activity : Demonstrated as a selective CDK5/p25 inhibitor (IC₅₀ = 0.12 µM), highlighting the importance of the 4-oxo group for kinase inhibition .
- Key Difference: Absence of diethylaminoethyl reduces lipophilicity compared to the target compound.
N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide
- Core: Identical thienoquinoline structure.
- Substituents: Replaces diethylaminoethyl with a furan-2-ylpropyl group.
Carboxamide Derivatives with Alternative Heterocyclic Cores
N-(3-acetylphenyl)-3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Carbazole-Based Analog (N-(2-(diethylamino)ethyl)-3-phenyl-1,2-carbazoledicarboximide)
- Core: Carbazole instead of thienoquinoline.
- Substituents: Diethylaminoethyl side chain similar to the target compound.
- Activity : Carbazole derivatives are often explored for anticancer activity, suggesting divergent applications despite structural similarities in the side chain .
Pharmacological and Physicochemical Comparisons
Binding Affinity and Selectivity
- Target Compound: No direct activity data is available in the evidence, but its diethylaminoethyl group is structurally analogous to high-affinity inhibitors. For example, compounds with similar tertiary amine side chains in showed binding free energies as low as -214.40 kJ/mol for 5-lipoxygenase inhibition, outperforming reference ligands like Tacrine (-119.65 kJ/mol) .
- Compound 25i: Achieved nanomolar inhibition of CDK5/p25, suggesting that the thienoquinoline core is critical for kinase targeting .
Physicochemical Properties
*Calculated based on molecular formula from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
